BenchChemオンラインストアへようこそ!

SMC Proliferation Inhibitor-2w

Vascular Biology Restenosis Drug Discovery

SMC Proliferation Inhibitor-2w (CAS 343783-87-9) is a synthetic diaryl amide analog designed for research use in cardiovascular biology. It functions as a selective inhibitor of smooth muscle cell (SMC) proliferation, a key process in restenosis and atherosclerosis.

Molecular Formula C21H25NO8
Molecular Weight 419.4 g/mol
Cat. No. B1366340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSMC Proliferation Inhibitor-2w
Molecular FormulaC21H25NO8
Molecular Weight419.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C=C1NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC)OC
InChIInChI=1S/C21H25NO8/c1-7-30-21(24)13-10-15(25-2)16(26-3)11-14(13)22-20(23)12-8-17(27-4)19(29-6)18(9-12)28-5/h8-11H,7H2,1-6H3,(H,22,23)
InChIKeyWYZIWOFFABWKJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SMC Proliferation Inhibitor-2w (CAS 343783-87-9): A Selective Diaryl Amide Analog for Cardiovascular Research Procurement


SMC Proliferation Inhibitor-2w (CAS 343783-87-9) is a synthetic diaryl amide analog designed for research use in cardiovascular biology. It functions as a selective inhibitor of smooth muscle cell (SMC) proliferation, a key process in restenosis and atherosclerosis [1]. The compound was developed through a medicinal chemistry optimization campaign modifying the structure of the clinical candidate Tranilast to enhance both potency and cell-type selectivity. Its chemical name is ethyl 4,5-dimethoxy-2-[(3,4,5-trimethoxybenzoyl)amino]benzoate, with a molecular formula of C21H25NO8 and a molecular weight of 419.43 g/mol .

SMC Proliferation Inhibitor-2w: Why Substituting with General SMC Inhibitors like Tranilast Leads to Failed Experiments


Generic substitution within the class of SMC proliferation inhibitors is not scientifically valid due to a critical dual requirement for an effective anti-restenotic agent: potent inhibition of pathological smooth muscle cell (SMC) growth coupled with minimal impact on re-endothelialization by endothelial cells (ECs). The lead compound Tranilast, while clinically tested, is a non-selective inhibitor with an EC/SMC selectivity ratio of approximately 0.8, meaning it inhibits both cell types almost equally [1]. In contrast, SMC Proliferation Inhibitor-2w was specifically designed through iterative structure-activity relationship (SAR) studies to decouple these activities, achieving an approximately 15-fold selectivity for SMCs over ECs—a qualitative shift in biological profile that cannot be replicated by simply using a higher dose of a non-selective analog [1].

SMC Proliferation Inhibitor-2w: Quantitative Head-to-Head Evidence Against Tranilast and In-Class Analogs


80-Fold Superior SMC Potency of 2w Compared to the Clinical Candidate Tranilast in Human Coronary Artery SMCs

In a direct head-to-head study, 2w demonstrated an IC50 of 0.31 µM against PDGF-BB-induced proliferation of human coronary artery smooth muscle cells (SMCs), representing an approximately 80-fold improvement in potency over the lead compound Tranilast, which exhibited an IC50 of 24.5 µM in the same assay [1].

Vascular Biology Restenosis Drug Discovery

15-Fold Selectivity Window for SMCs over Endothelial Cells: A Decisive Advantage Over Non-Selective Agents

2w exhibited a 14.8-fold selectivity (calculated as EC IC50 / SMC IC50) for inhibiting SMC proliferation over endothelial cell (EC) proliferation. Its IC50 against human coronary artery ECs was 4.6 µM, compared to an SMC IC50 of 0.31 µM. In stark contrast, the clinical comparator Tranilast showed no meaningful selectivity, with an EC/SMC ratio of approximately 0.8 (EC IC50 = 19.1 µM; SMC IC50 = 24.5 µM) [1].

Re-endothelialization Vascular Healing Drug-Eluting Stents

SAR Analysis Confirms 2w as the Optimal Compound Among 30 Diaryl Amide Derivatives Tested

Among the full 30-compound diarylamide series (2a-2ad), 2w was identified as the most potent analog overall with an SMC IC50 of 0.31 µM. Key SAR findings showed that the presence of three methoxy groups on the B-ring (as in 2w and 2x) conferred the highest potency, surpassing analogs with two methoxy groups (e.g., 2f) and one methoxy group (e.g., 2l, 2m, 2n). Polar substituents or alternative functional groups at the R1 position resulted in a significant loss of activity [1]. This positions 2w as the best-characterized and most potent tool compound in its chemical series.

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Where SMC Proliferation Inhibitor-2w Adds the Most Scientific and Procurement Value


Studying the Role of SMC Hyperplasia in In-Stent Restenosis Models While Minimizing Endothelial Damage

The 15-fold selectivity window for SMCs over ECs makes 2w an ideal tool compound for investigating the cellular mechanisms of in-stent restenosis. In such experiments, it can inhibit pathological neointimal SMC growth while preserving the adjacent endothelial layer, which is crucial for preventing late-stent thrombosis. Non-selective agents like Tranilast would confound results by simultaneously suppressing both cell types [1].

Serving as a Positive Control in High-Throughput Screening Assays for Next-Generation Anti-Restenotic Agents

Given its sub-micromolar potency (IC50 = 0.31 µM) and well-characterized selectivity profile, 2w is an optimal positive control for phenotypic screens aiming to identify novel SMC-selective antiproliferative compounds. Its established performance provides a reliable benchmark against which new hits can be benchmarked, ensuring assay sensitivity and reproducibility [1].

Deciphering PDGF-Mediated Signaling Pathways in Primary Human Vascular Smooth Muscle Cells

As 2w was specifically evaluated against PDGF-BB-induced proliferation, it offers a targeted chemical probe for dissecting PDGF receptor signaling cascades specifically in human coronary artery SMCs. Researchers can use 2w at its SMC IC50 (0.31 µM) to interrogate downstream effectors without off-target effects on ECs, which requires concentrations above 4.6 µM [1].

Quote Request

Request a Quote for SMC Proliferation Inhibitor-2w

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.